molecular formula C17H25N3O2S2 B15112914 2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide

2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide

Cat. No.: B15112914
M. Wt: 367.5 g/mol
InChI Key: SSVOOJABBCMHKI-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a morpholine ring, and a thianyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridine-3-carboxamide coreThe thianyl group is then incorporated using a series of coupling reactions under controlled conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted morpholine derivatives .

Scientific Research Applications

2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide apart from similar compounds is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H25N3O2S2

Molecular Weight

367.5 g/mol

IUPAC Name

2-methylsulfanyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H25N3O2S2/c1-23-16-14(3-2-6-18-16)15(21)19-13-17(4-11-24-12-5-17)20-7-9-22-10-8-20/h2-3,6H,4-5,7-13H2,1H3,(H,19,21)

InChI Key

SSVOOJABBCMHKI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2(CCSCC2)N3CCOCC3

Origin of Product

United States

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